(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate
Overview
Description
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a quinoline moiety, a propynyl group, and a carboxylate ester, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the piperidine ring. The final steps involve the introduction of the propynyl group and the esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Scientific Research Applications
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or proteins, leading to changes in cellular processes. The propynyl group can participate in covalent bonding with target molecules, enhancing the compound’s efficacy. Overall, the compound’s effects are mediated through a combination of molecular interactions and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine, are known for their antimalarial and antimicrobial properties.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives are widely used in pharmaceuticals for their biological activities.
Propynyl-Substituted Compounds: Molecules with propynyl groups, such as propargyl alcohol, are known for their reactivity and use in organic synthesis.
Uniqueness
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate is unique due to its combination of a quinoline moiety, a piperidine ring, and a propynyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-12-25-13-10-16(20(15-25)23(27)29-3)5-8-22(26)18-9-11-24-21-7-6-17(28-2)14-19(18)21/h1,6-7,9,11,14,16,20H,5,8,10,12-13,15H2,2-3H3/t16-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVUTWFORVBLCE-UZLBHIALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)OC)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)OC)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856609 | |
Record name | Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-(prop-2-yn-1-yl)piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333782-65-3 | |
Record name | Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-(prop-2-yn-1-yl)piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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